molecular formula C7H5BrClNO2 B1289807 2-Amino-5-bromo-4-chlorobenzoic acid CAS No. 50419-88-0

2-Amino-5-bromo-4-chlorobenzoic acid

Cat. No.: B1289807
CAS No.: 50419-88-0
M. Wt: 250.48 g/mol
InChI Key: TUDNMLBIHIWVJM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Mechanism of Action

Pharmacokinetics

The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid typically involves the bromination of 2-Amino-4-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds as follows:

    Starting Material: 2-Amino-4-chlorobenzoic acid

    Reagent: N-bromosuccinimide (NBS)

    Solvent: Acetonitrile

    Conditions: Room temperature, 1 hour

The reaction mixture is then filtered, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Raw Materials: 2-Amino-4-chlorobenzoic acid, N-bromosuccinimide

    Reaction Vessel: Large-scale reactors

    Purification: Filtration and recrystallization

The industrial process ensures high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-chlorobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate

    Electrophilic Substitution: Sulfuric acid, nitric acid

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-bromo-4-chlorobenzoic acid is unique due to the presence of both bromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such substituents are advantageous .

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNMLBIHIWVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599080
Record name 2-Amino-5-bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50419-88-0
Record name 2-Amino-5-bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chlorobenzoic acid (10.0 g, 58.5 mmol) in methanol (150 mL) was added bromine (15.7 mL) at −78° C., and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with ice water (100 mL) and aq. sodium thiosulfate, and extracted with ethyl acetate (150 mL×3). The organic layers were separated, combined, washed with water (100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title compound (9 g, 62%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

A solution of 2.65 mL (52.0 mmol) of bromine in 10 mL of acetic acid was added dropwise over 15 minutes to a solution of 8.89 g (52.0 mmol) of 2-amino-4-chloro-benzoic acid in 60 mL of acetic acid. The mixture was stirred at room temperature for 1 h and poured into 500 grams of ice. The solid was collected by filtration, washed with cold water and dried to produce 11.2 g (86%) of 2-amino-5-bromo-4-chloro-benzoic acid. LCMS: 251 (M+1)+.
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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